![molecular formula C17H19NO4 B2972823 Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone CAS No. 1251564-41-6](/img/structure/B2972823.png)
Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a chemical compound that belongs to the class of synthetic opioids. Its chemical structure is similar to fentanyl, which is a potent opioid analgesic. This compound has gained attention in the scientific community due to its potential applications in the field of medicine and research.
Aplicaciones Científicas De Investigación
Anticancer Activity
A series of compounds including Benzo[d][1,3]dioxol-5-yl derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . The detailed structure–activity relationship studies of these molecules could lead to the development of potent anticancer agents.
Design and Synthesis of Indole Derivatives
The Benzo[d][1,3]dioxol-5-yl moiety has been utilized in the design and synthesis of indole-based compounds. These compounds are designed to target microtubules and inhibit tubulin polymerization, a mechanism often exploited by anticancer drugs . The indole nucleus is a common structure in many natural and synthetic molecules with a broad spectrum of biological activities.
Mechanistic Studies in Cell Cycle Arrest
Some derivatives of Benzo[d][1,3]dioxol-5-yl have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is crucial for understanding how these compounds can be used to control the proliferation of cancer cells.
Molecular Diversity and Drug Discovery
The structural motif of Benzo[d][1,3]dioxol-5-yl is significant in the field of molecular diversity and drug discovery. It serves as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of molecules .
Rheumatic and Arthritis Treatment
Compounds containing the Benzo[d][1,3]dioxol-5-yl group have been used in treating rheumatic conditions, rheumatoid arthritis, and osteoarthritis . This highlights the potential of these compounds in the development of new therapeutic agents for inflammatory diseases.
Chemical Database and Reference Material
The Benzo[d][1,3]dioxol-5-yl derivatives are listed in chemical databases, serving as reference materials for scientific research. They provide valuable information for the synthesis and characterization of new compounds .
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-8-20-11-13-4-3-7-18(10-13)17(19)14-5-6-15-16(9-14)22-12-21-15/h1,5-6,9,13H,3-4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPXHXDHSPJRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


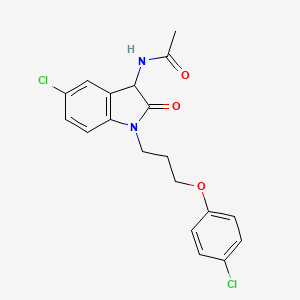
![methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2972744.png)
![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone](/img/structure/B2972745.png)
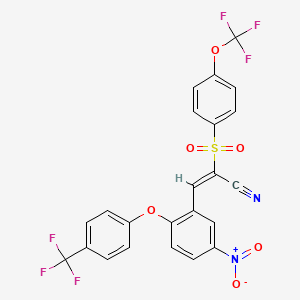
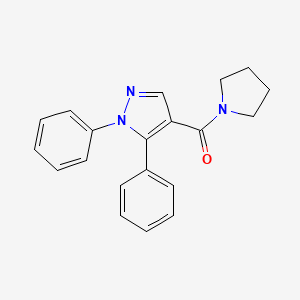
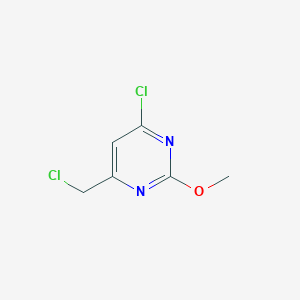

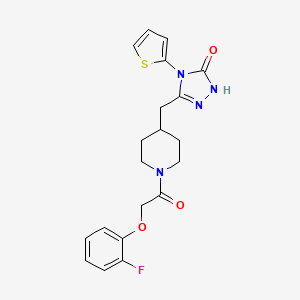
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(morpholino)methanone](/img/structure/B2972755.png)

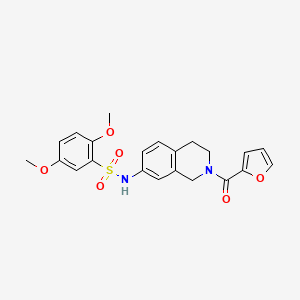

![N~4~-(4-chlorophenyl)-N~6~-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2972762.png)